8-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole
CAS No.:
Cat. No.: VC13604256
Molecular Formula: C11H10BrN
Molecular Weight: 236.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10BrN |
|---|---|
| Molecular Weight | 236.11 g/mol |
| IUPAC Name | 8-bromo-1,2,3,4-tetrahydrocyclopenta[b]indole |
| Standard InChI | InChI=1S/C11H10BrN/c12-8-4-2-6-10-11(8)7-3-1-5-9(7)13-10/h2,4,6,13H,1,3,5H2 |
| Standard InChI Key | AMDPXODFIBNXFR-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1)NC3=C2C(=CC=C3)Br |
| Canonical SMILES | C1CC2=C(C1)NC3=C2C(=CC=C3)Br |
Introduction
Structural and Molecular Characterization
Molecular Architecture
The core structure of 8-bromo-1,2,3,4-tetrahydrocyclopenta[b]indole consists of a bicyclic system: a five-membered cyclopentane ring fused to a six-membered indole aromatic system. Bromination at the 8-position introduces steric and electronic effects that influence reactivity. The 2D structure (Figure 1) reveals a planar indole ring with a partially saturated cyclopentane moiety, while 3D conformational analyses show puckering in the cyclopentane ring, which modulates intermolecular interactions .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 8-bromo-1,2,3,4-tetrahydrocyclopenta[b]indole | |
| Molecular Formula | ||
| SMILES | C1CC2=C(C1)NC3=C2C(=CC=C3)Br | |
| InChIKey | AMDPXODFIBNXFR-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
Bromination Strategies
The compound is synthesized via free radical bromination of 1,2,3,4-tetrahydrocyclopenta[b]indole using -bromosuccinimide (NBS) in carbon tetrachloride at ambient temperatures . This method selectively introduces bromine at the 8-position due to the indole ring’s electronic directing effects. Alternative routes involve Pd/C-catalyzed hydrogenation of brominated precursors , though this is less common.
Table 2: Synthetic Conditions and Yields
Functionalization Reactions
Physicochemical Properties
Solubility and Reactivity
The compound is sparingly soluble in polar solvents like water but dissolves readily in dichloromethane and DMF. The electron-withdrawing bromine atom enhances the electrophilicity of the indole ring, making it susceptible to nucleophilic attack at the 3-position .
Biological Applications
Antibacterial Activity
Derivatives of 8-bromo-1,2,3,4-tetrahydrocyclopenta[b]indole exhibit potent antibacterial effects. In a 2019 study, N-bromoacetylated analogs demonstrated minimum inhibitory concentrations (MICs) of 2–4 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to ciprofloxacin . The mechanism likely involves disruption of bacterial cell membrane integrity via hydrophobic interactions .
Table 4: Antibacterial Performance
| Compound | MIC (µg/mL) | Target Organism | Source |
|---|---|---|---|
| N-Bromoacetyl-8-bromo-THC | 2.0 | S. aureus | |
| N-Bromoacetyl-8-bromo-THC | 4.0 | E. coli |
Spectroscopic Profile
Fourier-Transform Infrared (FTIR)
FTIR analysis reveals characteristic absorptions at:
Nuclear Magnetic Resonance (NMR)
-
NMR (DMSO-): Signals at δ 7.65–8.73 ppm (aromatic protons), δ 3.47 ppm (COCH₂Br in derivatives), and δ 1.87–2.27 ppm (cyclopentane protons) .
-
NMR: Peaks at 122–126 ppm (aromatic carbons) and 79 ppm (quaternary carbons) .
Mass Spectrometry
The molecular ion peak appears at 236.11 (M⁺), with isotopic patterns consistent with bromine’s natural abundance .
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